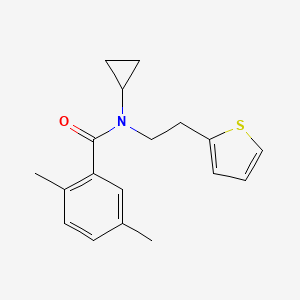

N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzamide

Beschreibung

N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzamide is a benzamide derivative featuring a cyclopropyl group and a 2,5-dimethyl substitution on the benzamide core, coupled with a thiophen-2-yl ethylamine side chain. The cyclopropyl group may enhance metabolic stability, while the thiophen moiety could influence π-π stacking or hydrophobic interactions in biological systems.

Eigenschaften

IUPAC Name |

N-cyclopropyl-2,5-dimethyl-N-(2-thiophen-2-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NOS/c1-13-5-6-14(2)17(12-13)18(20)19(15-7-8-15)10-9-16-4-3-11-21-16/h3-6,11-12,15H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYGUVHIULTZSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)N(CCC2=CC=CS2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps:

-

Formation of the Benzamide Core: : The initial step involves the acylation of 2,5-dimethylbenzoic acid with an appropriate amine to form the benzamide core. This can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ to activate the carboxylic acid, followed by reaction with cyclopropylamine.

-

Introduction of the Thiophene Ring: : The thiophene ring can be introduced via a coupling reaction. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated benzamide derivative in the presence of a palladium catalyst and a base.

-

Final Assembly: : The final step involves the alkylation of the benzamide with a 2-(thiophen-2-yl)ethyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.

Substitution: Halogenating agents (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzamide can serve as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound may exhibit biological activity, potentially acting as a ligand for specific receptors or enzymes. Its structural features suggest it could be explored for anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In materials science, the compound could be used in the design of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism by which N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Structural Analogues from Evidence

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Substituents : 3-methylbenzamide core with a hydroxy-1,1-dimethylethylamine side chain.

- Key Features : Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization.

- Synthesis: Reacts 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol.

- Contrast : Lacks the thiophen moiety and cyclopropyl group, reducing steric bulk compared to the target compound. The hydroxy group may increase polarity but reduce membrane permeability.

2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D, )

- Substituents : 2-hydroxybenzamide core with a 3,4-dimethoxyphenethylamine side chain.

- Synthesis : Condensation of methyl salicylate with 3,4-dimethoxyphenethylamine.

- Contrast : The hydroxy and methoxy groups introduce hydrogen-bonding capacity, differing from the hydrophobic 2,5-dimethyl and thiophen groups in the target compound.

Thiophen-2-yl Ethylamine Derivatives ()

- Examples :

- (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide.

- (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine.

- Key Features : Shared thiophen-2-yl ethylamine motif with the target compound. These compounds often exhibit enhanced CNS activity due to thiophen’s lipophilicity and aromatic interactions.

- Contrast : The benzamide core in the target compound is replaced with tetrahydronaphthalene or sulfonate groups in these analogs, altering conformational flexibility and solubility.

Structural and Functional Comparison Table

Key Research Findings

- Electronic Effects : The 2,5-dimethyl substitution on the benzamide core in the target compound may reduce electron density compared to methoxy or hydroxy groups in analogs, impacting receptor binding kinetics .

- Thiophen Role : The thiophen-2-yl ethyl group, shared with compounds in , is associated with enhanced aromatic interactions in hydrophobic binding pockets, a trait leveraged in CNS-targeting drugs .

Biologische Aktivität

N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C16H19NOS

- Molecular Weight : 289.39 g/mol

- CAS Number : 1396806-59-9

- SMILES Notation : Cc1ccccc1(C(=O)NCC(c1cccs1)(C1CC1)O)

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available thiophene derivatives and cyclopropyl amines. The process may utilize various coupling reactions to achieve the desired amide bond formation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:

- Activity against Gram-positive bacteria : Compounds with structural similarities have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

- Antifungal properties : Some derivatives exhibit broad-spectrum antifungal activity against drug-resistant Candida strains, suggesting potential for further development as antifungal agents .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the thiophene ring and cyclopropyl group significantly influence the biological activity of the compound. For example:

- Substitution patterns on the thiophene ring can enhance binding affinity to target enzymes.

- Cyclopropyl moiety contributes to increased lipophilicity, which may improve membrane penetration and bioavailability.

Case Study 1: Antimicrobial Efficacy

In a study evaluating a series of benzamide derivatives, compounds structurally related to this compound demonstrated promising results against resistant bacterial strains. The most potent compound exhibited an IC50 value of 0.5 µg/mL against MRSA .

Case Study 2: Antifungal Activity

Another study focused on the antifungal properties of similar compounds found that one derivative showed significant activity against Candida auris, outperforming traditional antifungals like fluconazole .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism | IC50 Value (µg/mL) |

|---|---|---|---|

| N-cyclopropyl-2,5-dimethyl-N-(2-thiophen-2-ylethyl)benzamide | Antimicrobial | MRSA | 0.5 |

| Similar Benzamide Derivative | Antifungal | Candida auris | 0.3 |

| Another Thiophene Derivative | Antibacterial | Vancomycin-resistant E. faecium | 0.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.